2-[(4-bromophenyl)thio]-N-phenylacetamide
Overview
Description
2-[(4-bromophenyl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C14H12BrNOS and its molecular weight is 322.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.98230 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Potential
A significant application of 2-[(4-bromophenyl)thio]-N-phenylacetamide derivatives is in the field of anticonvulsant research. Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with 4-bromophenyl substituents, demonstrating moderate anticonvulsant activity. The in vivo studies using pentylenetetrazole-induced seizures in rats indicated that these compounds, particularly 4-bromophenyl acetamide, significantly extended the latency period and reduced the severity and duration of seizures, suggesting their potential as anticonvulsant agents (Severina et al., 2020).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of this compound derivatives have been studied, indicating their effectiveness against various microbial species. Gul et al. (2017) synthesized a series of compounds that demonstrated active antimicrobial properties, with some showing less toxicity and potential as biological agents (Gul et al., 2017).
Catalytic Applications
Compounds containing 2-bromo-N,N-diphenylacetamide, such as those synthesized by Singh and Singh (2017), have been used to create palladium(ii) complexes with notable catalytic activity. These complexes were efficient in Suzuki-Miyaura and C-O coupling reactions, indicating their utility in catalysis and potentially in the synthesis of complex organic compounds (Singh & Singh, 2017).
Antidepressant Activity
Some derivatives of this compound have been investigated for their antidepressant activity. Xie et al. (2013) synthesized derivatives that showed promising results in reducing immobility times in behavioral despair tests in mice, suggesting potential applications in the treatment of depression (Xie et al., 2013).
H1-Antihistaminic Agents
Compounds with structures related to this compound have been studied as potential H1-antihistaminic agents. Alagarsamy and Parthiban (2013) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of antihistamines (Alagarsamy & Parthiban, 2013).
Structural and Supramolecular Studies
The structural and supramolecular characteristics of halogenated N,2-diarylacetamides, including bromophenyl derivatives, have been explored. Nayak et al. (2014) reported the crystal structures of such compounds, providing insights into their molecular conformations and potential for forming supramolecular assemblies, which could have implications in material science and molecular engineering (Nayak et al., 2014).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAFLJZDMQQKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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